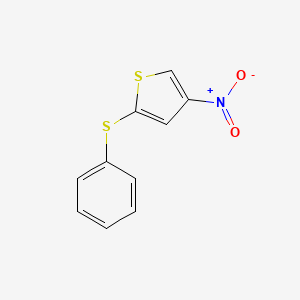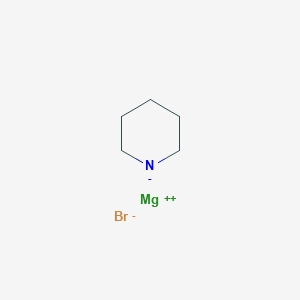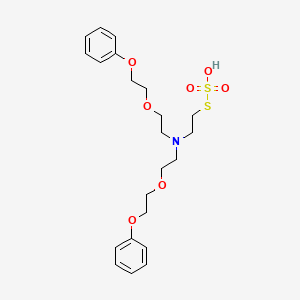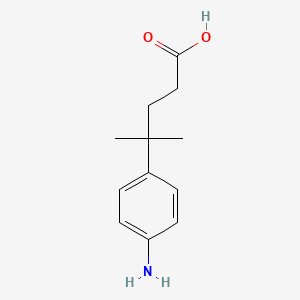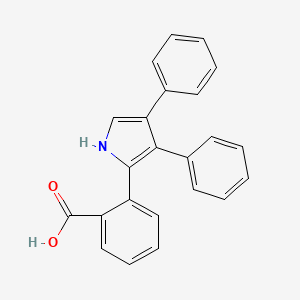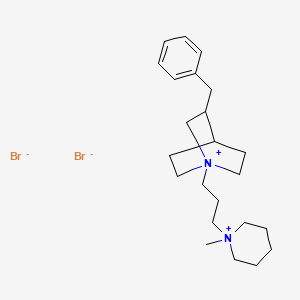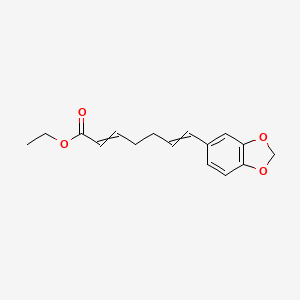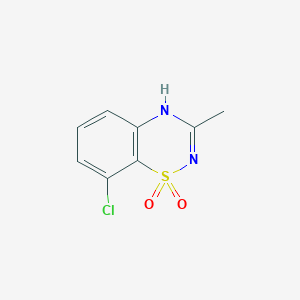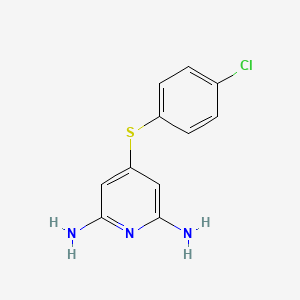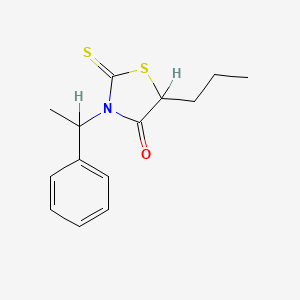
3-(alpha-Methylbenzyl)-5-propylrhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(alpha-Methylbenzyl)-5-propylrhodanine is an organic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a rhodanine core with an alpha-methylbenzyl group and a propyl group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Methylbenzyl)-5-propylrhodanine typically involves the condensation of alpha-methylbenzylamine with rhodanine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(alpha-Methylbenzyl)-5-propylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The alpha-methylbenzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(alpha-Methylbenzyl)-5-propylrhodanine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 3-(alpha-Methylbenzyl)-5-ethylrhodanine
- 3-(alpha-Methylbenzyl)-5-butylrhodanine
- 3-(alpha-Methylbenzyl)-5-isopropylrhodanine
Uniqueness
3-(alpha-Methylbenzyl)-5-propylrhodanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
23538-11-6 |
|---|---|
分子式 |
C14H17NOS2 |
分子量 |
279.4 g/mol |
IUPAC名 |
3-(1-phenylethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NOS2/c1-3-7-12-13(16)15(14(17)18-12)10(2)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3 |
InChIキー |
RXOSSJBIFFUFCZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


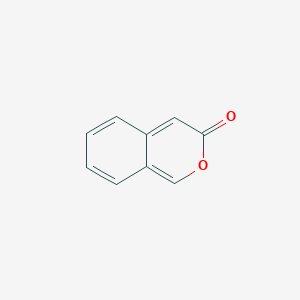
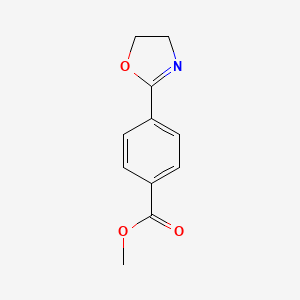
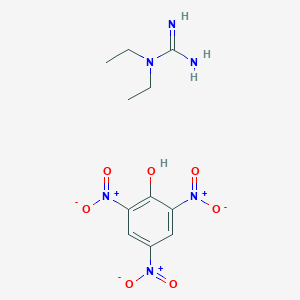
![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
